Propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 4-(methylsulfanyl)benzaldehyde, and propylamine.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 4-(methylsulfanyl)benzaldehyde in the presence of a base like sodium hydroxide to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with propylamine under acidic conditions to form the quinoline core.
Esterification: The final step involves the esterification of the quinoline carboxylic acid with propanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with biological targets, leading to potential therapeutic applications.
Medicine
Research into this compound may reveal pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Its ability to modulate biological pathways could make it a valuable lead compound in medicinal chemistry.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism by which Propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **7-(3,4-Dimethoxyphenyl)-6-[4-(methylsulfanyl)
Properties
Molecular Formula |
C29H33NO5S |
---|---|
Molecular Weight |
507.6g/mol |
IUPAC Name |
propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H33NO5S/c1-6-13-35-29(32)26-17(2)30-22-14-20(19-9-12-24(33-3)25(16-19)34-4)15-23(31)28(22)27(26)18-7-10-21(36-5)11-8-18/h7-12,16,20,27,30H,6,13-15H2,1-5H3 |
InChI Key |
CPVXKOWENCHZRH-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)SC)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)SC)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.